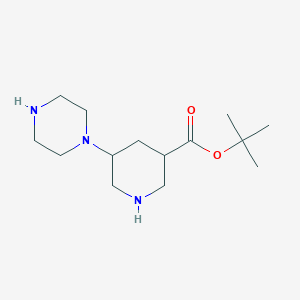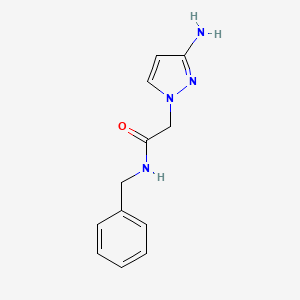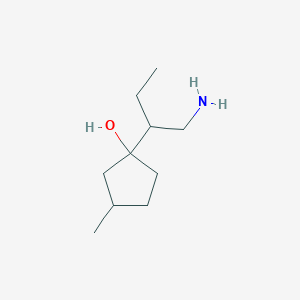
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol is an organic compound with a unique structure that includes an aminobutan-2-yl group attached to a cyclopentan-1-ol ring
Preparation Methods
The synthesis of 1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(1-Aminobutan-2-yl)cyclopentan-1-ol with methylating agents under controlled conditions. Industrial production methods may involve the use of bulk manufacturing processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminobutan-2-yl group can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol can be compared with similar compounds such as:
1-(1-Aminobutan-2-yl)-3-ethylcyclopentan-1-ol: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol: Lacks the methyl group, which can influence its chemical properties and applications.
1-(1-Aminobutan-2-yl)cyclobutan-1-ol: Contains a cyclobutan-1-ol ring instead of a cyclopentan-1-ol ring, leading to differences in its chemical behavior.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-11)10(12)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
QPEKKTCTJRFILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
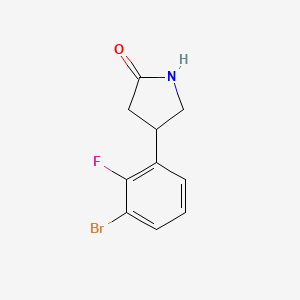
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
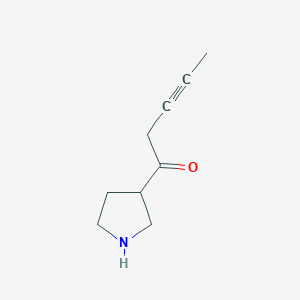
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
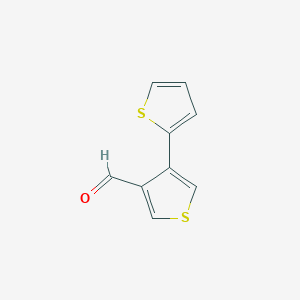
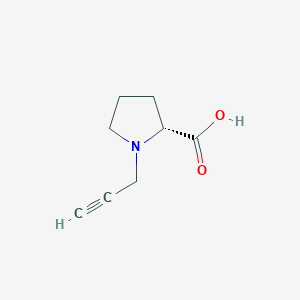
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
